molecular formula C7H7N3S2 B11720564 3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine

3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine

Cat. No.: B11720564
M. Wt: 197.3 g/mol
InChI Key: BQWKKLSJRZRHII-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine (molecular formula: C₇H₇N₃S₂) is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a 5-methylthiophene substituent. Its SMILES notation (CC1=CC=C(S1)C2=NSC(=N2)N) and InChIKey (BQWKKLSJRZRHII-UHFFFAOYSA-N) highlight the methylthiophene moiety linked to the thiadiazole-imine system .

Properties

Molecular Formula

C7H7N3S2

Molecular Weight

197.3 g/mol

IUPAC Name

3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H7N3S2/c1-4-2-3-5(11-4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10)

InChI Key

BQWKKLSJRZRHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)N

Origin of Product

United States

Chemical Reactions Analysis

3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiol derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophenes .

Scientific Research Applications

3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications Reference
3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine C₇H₇N₃S₂ 5-Methylthiophene N/A Potential kinase inhibitor
N,2,3-Triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine C₂₁H₁₇N₃S Three phenyl groups N/A Synthetic intermediate
3-[(4-Methylphenyl)sulfanyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine C₉H₉N₃S₂ 4-Methylphenyl sulfanyl N/A Building block
2,3-Diphenyl-5-(3-pyridylmethylimino)-2,5-dihydro-1,2,4-thiadiazole C₂₀H₁₆N₄S Diphenyl + pyridylmethylimino N/A Mammalian kinase inhibitor

Key Observations :

  • Electronic Effects : The methylthiophene group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing trifluoromethylphenyl group in ’s derivatives. Phenyl substituents (e.g., in ’s triphenyl derivative) enhance aromatic stacking but reduce solubility .
  • Reactivity : The imine group in all compounds facilitates coordination with metals, but the methylthiophene moiety may confer unique regioselectivity in reactions compared to bulkier aryl groups .

Functional Analogues in Heterocyclic Systems

A. Triazole Derivatives ()

Compounds like 1-Piperidinomethyl-3-[3-(p-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl]-iminoisatin (melting point: 141–142°C) share a triazole core but differ in electronic profile due to fluorobenzyl groups. Their higher melting points compared to thiadiazoles suggest stronger intermolecular forces (e.g., hydrogen bonding from oxo groups) .

B. Thiophene-Containing Heterocycles ()

4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine incorporates a thiophene ring but replaces the thiadiazole with an oxadiazole. The oxadiazole’s electronegativity may enhance metabolic stability compared to sulfur-rich thiadiazoles .

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